molecular formula C15H11ClN2OS B2857469 (2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338417-01-9

(2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2857469
CAS No.: 338417-01-9
M. Wt: 302.78
InChI Key: DDLJQACTJIBTLB-NTEUORMPSA-N
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Description

The compound “(2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one” is a benzothiazinone derivative characterized by a chloro substituent at position 7 and a phenylaminomethylidene group at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal and materials chemistry. Safety protocols for handling similar compounds emphasize precautions against heat and exposure, as noted in the hazard codes P210 and P102 .

Properties

IUPAC Name

(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-10-6-7-12-13(8-10)20-14(15(19)18-12)9-17-11-4-2-1-3-5-11/h1-9,17H,(H,18,19)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLJQACTJIBTLB-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 7-chloro-4H-1,4-benzothiazin-3-one with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

(2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-7-chloro-2-[(phenylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

  • Chloro vs. Methoxy Groups : The 7-chloro substituent in the target compound contrasts with the 4-methoxyphenyl group in its analog (CAS: 338417-11-1). The electron-withdrawing chloro group may reduce solubility in polar solvents compared to the electron-donating methoxy group, which enhances polarity and hydrogen-bonding capacity .
  • Phenylaminomethylidene vs. Pyridylamino Groups: Compounds like 14e (from ) feature a pyridylamino substituent, which introduces aromatic nitrogen atoms capable of forming stronger hydrogen bonds (e.g., N–H···S/O interactions) compared to the phenyl group in the target compound. This difference could influence bioavailability and crystalline stability .

Heterocyclic Core Variations

  • Benzothiazinone vs. Pyran-2-one: The benzothiazinone core in the target compound differs from the pyran-2-one scaffold in ’s compounds (e.g., 14d, 14e).
  • Triazole-Thione Derivatives: The triazole-thione compound in forms extensive hydrogen-bonded networks (e.g., N–H···O/S), a feature less pronounced in the target compound due to its lack of sulfur-rich moieties. This distinction could affect solid-state packing and thermal stability .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Interactions
Target Compound Benzothiazinone 7-Cl, phenylaminomethylidene N/A N/A Potential N–H···O/S interactions
CAS: 338417-11-1 () Benzothiazinone 7-Cl, 4-methoxyphenyl N/A N/A Enhanced H-bonding via OCH₃
14d () Pyran-2-one Benzoyl, ethanolamine 171 81 N–H···O lactone interactions
Triazole-Thione () Triazole 2-chlorophenyl, thiocarbonyl N/A N/A N–H···S/O, O–H···S networks

Structural Analysis Techniques

The SHELX software suite () is widely used for crystallographic refinement of small molecules and macromolecules.

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